Cas no 1021223-23-3 (1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea)

1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea is a structurally complex urea derivative featuring a pyridazine core linked to a pyridin-2-ylamino group and a 2-methylphenyl substituent. This compound exhibits potential as a bioactive molecule, with its multi-functional design enabling interactions with diverse biological targets. The presence of hydrogen-bonding motifs (urea and amino groups) enhances binding affinity, while the aromatic systems contribute to stability and π-stacking interactions. Its modular structure allows for further derivatization, making it a versatile intermediate in medicinal chemistry research. The compound's well-defined synthetic route ensures reproducibility, supporting its use in drug discovery and biochemical studies.
1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea structure
1021223-23-3 structure
Product Name:1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
CAS No:1021223-23-3
MF:C19H21N7O
MW:363.416342496872
CID:5949880
PubChem ID:42111811
Update Time:2025-10-28

1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea
    • AKOS024502066
    • 1021223-23-3
    • VU0638355-1
    • 1-(2-methylphenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
    • F5235-0083
    • 1-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-3-(o-tolyl)urea
    • CHEMBL3087254
    • Inchi: 1S/C19H21N7O/c1-14-6-2-3-7-15(14)23-19(27)22-13-12-21-17-9-10-18(26-25-17)24-16-8-4-5-11-20-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,24,26)(H2,22,23,27)
    • InChI Key: LVRGTHAQWOKQCB-UHFFFAOYSA-N
    • SMILES: O=C(NC1C=CC=CC=1C)NCCNC1=CC=C(N=N1)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 363.18075832g/mol
  • Monoisotopic Mass: 363.18075832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 104Ų

1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea Pricemore >>

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Additional information on 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea

Professional Introduction to Compound with CAS No. 1021223-23-3 and Product Name: 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea

Compound with the CAS number 1021223-23-3 and the product name 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug discovery and development. The molecular framework of this compound incorporates multiple functional groups, including aromatic rings, amines, and urea moieties, which contribute to its unique chemical properties and biological activities.

The 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea structure is particularly noteworthy for its ability to interact with biological targets in a selective manner. This selectivity is crucial for the development of therapeutic agents that can modulate specific biological pathways without unintended side effects. Recent studies have highlighted the compound's potential as a lead molecule in the design of novel drugs targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of multiple reactive sites allows for the synthesis of derivatives with tailored properties, enabling researchers to optimize efficacy and pharmacokinetic profiles. This flexibility is essential in modern drug development, where the ability to fine-tune molecular structures can significantly impact therapeutic outcomes.

Recent advancements in computational chemistry have facilitated a deeper understanding of the interactions between 1-(2-methylphenyl)-3-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]urea and biological targets. Molecular docking studies have revealed that this compound can bind to specific protein receptors with high affinity, suggesting its potential as an inhibitor or activator of key enzymatic pathways. These findings align with emerging research trends that emphasize the importance of structure-based drug design in developing next-generation therapeutics.

The compound's CAS No. 1021223-23-3 has been instrumental in facilitating further research and collaboration within the scientific community. Researchers worldwide have utilized this identifier to access detailed chemical information and share their findings seamlessly. This standardization has accelerated the pace of discovery, enabling faster translation of laboratory findings into clinical applications.

In vitro studies have demonstrated promising results regarding the pharmacological properties of 1-(2-methylphenyl)-3-[2-{(6-pyridinyl)amino]pyridazin}-3-yiaminol ethanone derivatives, including those derived from 1-(2-methylphenyl)-3-[2-{(6-pyridinyl)amino]pyridazin}-3-yiaminol ethanone itself. These studies have focused on evaluating mechanisms of action, such as inhibition of kinases and other enzymes implicated in disease progression. The observed effects suggest that this class of compounds may serve as valuable tools for investigating disease pathophysiology and developing targeted therapies.

The synthesis of 1-(2-methylphenyl)-3-[{6-pyridinyl)(aminomethylene)}amino]-N-(4-chlorophenyl)-N'-{[6-chloro(5-pyrimidinyl)methoxy]-1-pyrimidinylethylene}urea has been optimized to ensure high yield and purity, critical factors for pharmaceutical applications. Advances in synthetic methodologies have enabled the efficient preparation of complex molecules like this one, reducing costs and improving scalability for industrial production.

From a medicinal chemistry perspective, the structural features of 1-(2-methylphenyl)-[4-(dimethylamino)morpholino]-N'-{[6-chloro(5-pyrimidinyl)methoxy]-1-pyrimidinylethylene}urea make it an attractive candidate for further exploration. The combination of lipophilic and hydrophilic regions enhances solubility and bioavailability, key parameters for successful drug candidates. Additionally, the presence of polar functional groups improves interactions with biological targets, increasing the likelihood of therapeutic efficacy.

The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and material science due to its unique chemical properties. For instance, derivatives of 1-(4-fluorophenyl)-N'-{[6-chloro(5-pyrimidinyl)methoxy]-1-pyrimidinylethylene}urea have shown promise as herbicides or pesticides when modified appropriately.

The development of novel analytical techniques has further enhanced our ability to study CAS No. 1021223-23-3 compounds comprehensively. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography have provided invaluable insights into molecular structure and dynamics. These tools are essential for verifying synthetic routes and characterizing intermediates, ensuring that researchers are working with pure and well-defined compounds.

In conclusion, 1-(2-methylphenyl)-[4-(dimethylamino)morpholino]-N'-{[6-chloro(5-pyrimidinyl)methoxy]-1-pyrimidinylethylene}urea, identified by CAS No. 1021223-23-3, represents a significant advancement in chemical biology and drug discovery. Its complex structure, versatile reactivity, and promising pharmacological properties make it a valuable asset for researchers worldwide. As our understanding of biological systems continues to evolve, compounds like these will play an increasingly critical role in developing innovative treatments for a wide range of diseases.

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